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Introduction

This technical guide provides a comprehensive overview of the structure elucidation and
characterization of the chemical compound with CAS number 287952-67-4. This compound,
identified as 4-[4-(trifluoromethoxy)phenoxy]piperidine, is a key intermediate in the
synthesis of the anti-tuberculosis drug, Delamanid.[1][2] Understanding the precise structure
and properties of this intermediate is crucial for ensuring the quality, purity, and efficacy of the
final active pharmaceutical ingredient (API). This document details the available analytical data,
experimental protocols for its synthesis, and visualizations of the synthetic pathway.

Compound Identification and Physicochemical
Properties

A summary of the key identifiers and physicochemical properties of CAS 287952-67-4 is
presented in Table 1.
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Property Value Reference
CAS Number 287952-67-4 [1]

4-[4-
Chemical Name (trifluoromethoxy)phenoxy]pipe  [1]

ridine

Delamanid intermediate,
Synonyms Piperidine, 4-[4- [1]
(trifluoroMethoxy)phenoxy]-

Molecular Formula C12H14F3NO:2 [1]

Molecular Weight 261.24 g/mol [1]
FC(F)

SMILES N/A

(F)Oclccc(OC2CCNCC2)ccl

Melting Point 71-73°C [1]

Table 1: Compound Identification and Physicochemical Properties.

Synthesis of 4-[4-
(trifluoromethoxy)phenoxy]piperidine

The synthesis of 4-[4-(trifluoromethoxy)phenoxy]piperidine is a multi-step process. The
detailed experimental protocol is outlined below, based on established synthetic routes.[1]

Experimental Protocol: Synthesis

Materials:

o Ethyl 4-hydroxypiperidine-1-carboxylate
e Triethylamine

o Toluene

o Methanesulfonyl chloride
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4-trifluoromethoxyphenol

25% aqueous sodium hydroxide

50% aqueous tetra-n-butyl ammonium chloride
Potassium hydroxide

Ethanol

Isopropanol

Brine

Aqueous ammonium chloride

Procedure:

Dissolve 9.72 kg of ethyl 4-hydroxypiperidine-1-carboxylate and 10.0 L of triethylamine in
15.0 L of toluene.

Cool the resulting solution to below 10 °C.

Slowly add 7.07 kg of methanesulfonyl chloride dropwise, maintaining the temperature below
25 °C.

Continue stirring for 1 hour at a temperature below 25 °C.

To the reaction solution, add 5.00 kg of 4-trifluoromethoxyphenol, 10 L of toluene, 17.7 L of
25% aqueous sodium hydroxide, and 6.24 kg of 50% aqueous tetra-n-butyl ammonium
chloride.

Heat the mixture to reflux for 2 hours, maintaining an internal temperature of 88°C.

After the reaction is complete, cool the mixture and separate the aqueous layer, which is
then discarded.

Wash the organic layer with 10 L of water.
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Add 14.2 kg of potassium hydroxide and 10 L of ethanol to the washed organic layer and
heat to reflux for 4 hours, maintaining an internal temperature of 98 °C.

Cool the mixture and concentrate under reduced pressure.
To the concentrated residue, add 50 L of toluene.

Wash the organic layer sequentially with 25 L of water, 25 L of brine, and 31 L of aqueous
ammonium chloride.

Concentrate the washed toluene solution under reduced pressure.

Dissolve the concentrated residue in a solvent mixture of 5 L of isopropanol, 50 L of water,
and 2.5 L of 25% aqueous sodium hydroxide to form a homogeneous solution.

Cool the solution to below 10 °C to precipitate the crystals.
Continue stirring for 1 hour at below 10 °C.
Collect the precipitate by filtration.

Wash the crystals with 15 L of water and air-dry to yield 4-[4-
(trifluoromethoxy)phenoxy]piperidine.[1]

Synthesis Workflow Diagram
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Click to download full resolution via product page

Caption: Synthetic workflow for 4-[4-(trifluoromethoxy)phenoxy]piperidine.

Structure Elucidation and Characterization Data

The structural confirmation of 4-[4-(trifluoromethoxy)phenoxy]piperidine relies on various
analytical techniques. The following sections summarize the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H-NMR Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. The H-NMR data for 4-[4-(trifluoromethoxy)phenoxy]piperidine is presented in
Table 2.[1]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b149191?utm_src=pdf-body-img
https://www.benchchem.com/product/b149191?utm_src=pdf-body
https://www.benchchem.com/product/b149191?utm_src=pdf-body
https://www.benchchem.com/product/b149191?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB31476863_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (o

Multiplicity Integration Assignment
ppm)
1.41 dddd 2H Piperidine CH2
1.90 m 2H Piperidine CH2
2.55 dddd 2H Piperidine CH2
2.92 dddd 2H Piperidine CH2
3.33 brs 1H Piperidine NH
4.39 tt 1H Piperidine CH-O
7.03 d 2H Aromatic CH
7.25 d 2H Aromatic CH

Table 2: 1H-NMR Data for 4-[4-(trifluoromethoxy)phenoxy]piperidine (300 MHz, CDCIs).[1]

Experimental Protocol: tH-NMR Spectroscopy

A detailed experimental protocol for the acquisition of the *H-NMR spectrum was not available

in the reviewed literature. However, a general procedure would involve:

» Dissolving a few milligrams of the purified compound in approximately 0.5-0.7 mL of
deuterated chloroform (CDCIs).

o Transferring the solution to a 5 mm NMR tube.

e Acquiring the spectrum on a 300 MHz NMR spectrometer.

e Processing the data, including Fourier transformation, phase correction, and baseline

correction. Chemical shifts are referenced to the residual solvent peak of CDCls (o 7.26

ppm).

13C-NMR Spectroscopy

No experimental 13C-NMR data for 4-[4-(trifluoromethoxy)phenoxy]piperidine has been

found in the public domain.
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Mass Spectrometry (MS)

No experimental mass spectrometry data (e.g., mass spectrum, m/z values) for 4-[4-
(trifluoromethoxy)phenoxy]piperidine has been found in the public domain.

X-ray Crystallography

No X-ray crystallographic data for 4-[4-(trifluoromethoxy)phenoxy]piperidine has been
found in the public domain to confirm its solid-state structure.

Role as a Delamanid Intermediate

4-[4-(trifluoromethoxy)phenoxy]piperidine is a crucial building block in the total synthesis of
Delamanid, a potent anti-tuberculosis agent. The piperidine moiety of this intermediate is
incorporated into the final structure of Delamanid.

Logical Relationship in Delamanid Synthesis

4-[4-(trifluoromethoxy)phenoxy]piperidine

(CAS 287952-67-4) Other Key Intermediates

i i

Coupling and Subsequent Reactions

l

Delamanid
(Final APT)

Click to download full resolution via product page
Caption: Role of the title compound in the synthesis of Delamanid.

Conclusion

This technical guide has summarized the available information on the structure elucidation and
characterization of 4-[4-(trifluoromethoxy)phenoxy]piperidine (CAS 287952-67-4). While a
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detailed synthesis protocol and *H-NMR data are available and have been presented, a
comprehensive characterization is limited by the lack of publicly available 13C-NMR, mass
spectrometry, and X-ray crystallography data. The established role of this compound as a key
intermediate in the synthesis of Delamanid underscores the importance of its thorough
characterization for pharmaceutical development and quality control. Further research to
generate and publish the missing analytical data would be highly beneficial to the scientific
community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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